molecular formula C22H34N4O2 B2787716 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 922981-58-6

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2787716
CAS No.: 922981-58-6
M. Wt: 386.54
InChI Key: NOAUNWJTKASQKH-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a synthetic oxalamide-based compound provided for research and development purposes. This reagent has the molecular formula C 22 H 34 N 4 O 2 and a molecular weight of 386.53 g/mol . Its structure features a hybrid design that combines a cyclohexenyl ethyl chain with a dimethylamino-substituted phenethyl group, which may confer conformational rigidity and influence its binding affinity in biological systems . Compounds with similar structural motifs, particularly those containing oxalamide linkages and dimethylamino groups, are of significant interest in medicinal chemistry and are frequently investigated for their potential interactions with various biological targets . Research on analogous compounds suggests potential mechanisms of action that include receptor binding, where the dimethylamino group may facilitate interactions with neurotransmitter receptors, and possible cytotoxic effects against cancer cell lines . This molecule is intended for in-vitro applications only in controlled laboratory settings. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law . The product is available with a purity of 90% or higher . For more detailed information, including pricing, delivery timelines, and specific packaging options, please contact our team of experts.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-25(2)19-12-10-18(11-13-19)20(26(3)4)16-24-22(28)21(27)23-15-14-17-8-6-5-7-9-17/h8,10-13,20H,5-7,9,14-16H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUNWJTKASQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Reacting 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride to form the intermediate amide.
  • Step 2 : Coupling the intermediate with a dimethylamino-substituted phenyl ethylamine derivative using coupling agents like EDC/HATU in anhydrous DMF .
  • Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–5°C for Step 1; 25–40°C for Step 2) and using triethylamine as a base to neutralize HCl by-products .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the presence of cyclohexenyl protons (δ 5.5–6.0 ppm, vinyl protons) and dimethylamino groups (δ 2.2–2.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+) matching the theoretical molecular weight (e.g., ~450–500 Da) .
  • HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain chemical stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the amide bond.
  • Avoid exposure to extreme pH (<3 or >10) or humidity (>60% RH), as these conditions accelerate degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Key parameters include:
  • Grid box centered on the active site (coordinates adjusted based on PDB structures).
  • Scoring functions to rank binding poses (e.g., ΔG < –7 kcal/mol suggests strong binding) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond retention .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration in rodent models. Low bioavailability (<20%) may explain in vitro/in vivo discrepancies .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites using high-resolution MS .
  • Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on half-life (t1/2) calculations from plasma concentration-time curves .

Q. How can reaction mechanisms for amide bond formation be elucidated under varying catalytic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹). Compare rates with/without catalysts (e.g., DMAP) .
  • Isotope Labeling : Use 13C-labeled oxalyl chloride to trace intermediate formation via 13C NMR. Peaks at δ 160–165 ppm confirm acyl chloride intermediates .

Q. What advanced purification techniques address low yields due to by-product interference?

  • Methodological Answer :
  • Prep-HPLC : Employ a gradient elution (20–80% acetonitrile in water) on a C18 column to isolate the target compound from dimeric by-products .
  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate polar impurities. Monitor fractions via TLC (Rf = 0.3–0.5) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzymatic inhibition potency?

  • Methodological Answer :
  • Assay Standardization : Use a unified protocol (e.g., ATP concentration fixed at 1 mM for kinase assays) to minimize variability .
  • Control Comparisons : Include reference inhibitors (e.g., staurosporine for kinases) to normalize IC50 values across studies .

Experimental Design Considerations

Q. What in vitro models best predict the compound’s neuropharmacological potential?

  • Methodological Answer :
  • Primary Neuronal Cultures : Test neuroprotective effects against glutamate-induced excitotoxicity. Measure cell viability via MTT assay and caspase-3 activity .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) in HEK293 cells expressing recombinant channels .

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